PEG9 Spacer Molecular Weight Advantage Over PEG8 for Extended Reach in PROTAC Ternary Complex Formation
Propargyl-PEG9-amine provides a 44 Da molecular weight increase relative to its closest shorter analog Propargyl-PEG8-amine (MW 451.55 vs. 407.50 g/mol) , corresponding to one additional ethylene glycol repeat unit and an estimated end-to-end distance extension of approximately 3.5 Å . This extended reach can be critical in PROTAC ternary complex formation where the spatial separation between E3 ligase and target protein binding interfaces determines degradation efficiency; PEG9 spacers have been empirically shown to outperform shorter PEGn analogs in specific PROTAC constructs requiring optimal linker length for cooperative binding stabilization . The monodisperse nature of the PEG9 chain—exactly nine repeat units with no chain-length distribution—ensures that every linker molecule in a given batch provides identical spatial positioning, a requirement for reproducible structure-activity relationship studies where linker length is a critical optimization variable .
| Evidence Dimension | Molecular weight and estimated end-to-end distance |
|---|---|
| Target Compound Data | MW 451.55 g/mol; PEG9 spacer (9 ethylene glycol units); estimated end-to-end distance ~38–42 Å |
| Comparator Or Baseline | Propargyl-PEG8-amine: MW 407.50 g/mol; PEG8 spacer (8 ethylene glycol units); estimated end-to-end distance ~34–38 Å |
| Quantified Difference | MW increase of 44 g/mol (~10.8%); one additional ethylene glycol repeat unit (~3.5 Å estimated distance gain) |
| Conditions | Calculated molecular weight values from product technical datasheets; end-to-end distance estimated from standard PEG monomer contribution (~3.5–3.8 Å per ethylene glycol unit in extended conformation) |
Why This Matters
The additional PEG repeat unit provides extended spatial reach for bridging E3 ligase and target protein ligands in PROTAC ternary complex formation, offering a distinct structural optimization option not achievable with PEG8 linkers.
